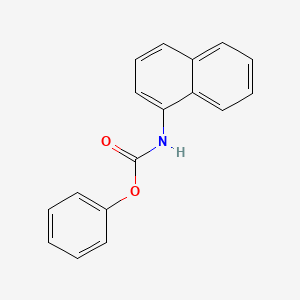
2-(3-Methoxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a chemical compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group on the phenyl ring and the hexahydroquinazolinone core structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one typically involves the condensation of 3-methoxybenzaldehyde with cyclohexanone in the presence of an ammonium acetate catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a series of intermediate steps. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst, alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various physiological processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-(3-Methoxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
2-Phenylquinazolin-4(3H)-one: Lacks the methoxy group, leading to different chemical and biological properties.
2-(4-Methoxyphenyl)quinazolin-4(3H)-one: Has a methoxy group at a different position on the phenyl ring, resulting in variations in reactivity and biological activity.
2-(3-Hydroxyphenyl)quinazolin-4(3H)-one: Contains a hydroxyl group instead of a methoxy group, affecting its chemical behavior and interactions with biological targets.
The presence of the methoxy group in this compound contributes to its unique chemical properties and enhances its potential for specific biological activities, distinguishing it from other similar compounds.
Properties
CAS No. |
62582-91-6 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-2,3,5,6,7,8-hexahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H18N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h4-6,9,14,16H,2-3,7-8H2,1H3,(H,17,18) |
InChI Key |
DSSIRSQIYREAGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2NC3=C(CCCC3)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4'-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol](/img/structure/B11857043.png)
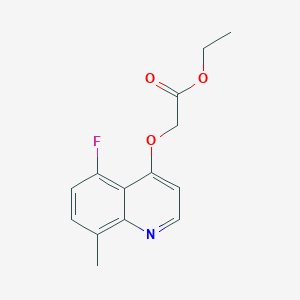



![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)

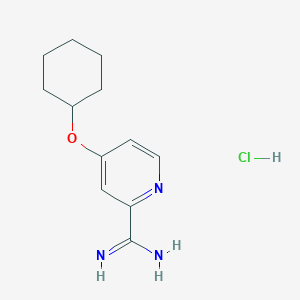
![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)
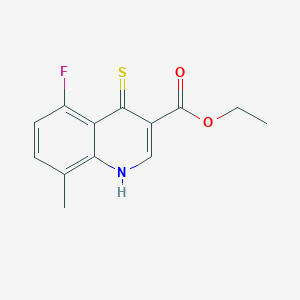
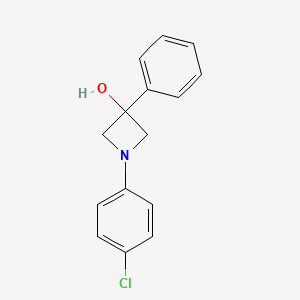
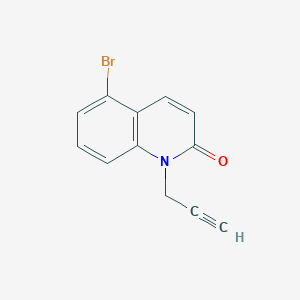
![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)
